molecular formula C8H11BrClNO B13580188 O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride CAS No. 2803857-03-4

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride

Cat. No.: B13580188
CAS No.: 2803857-03-4
M. Wt: 252.53 g/mol
InChI Key: UXTSWOXIUXQPDW-UHFFFAOYSA-N
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Description

This compound features a hydroxylamine group (-ONH₂) linked to a 3-bromophenylmethyl moiety, with a molecular formula of C₇H₈BrNOClH and a molecular weight of 238.51 g/mol. It is classified as a pesticide intermediate and shares synthetic pathways with other halogenated hydroxylamine derivatives .

Properties

CAS No.

2803857-03-4

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

O-[1-(3-bromophenyl)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-6(11-10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H

InChI Key

UXTSWOXIUXQPDW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)ON.Cl

Origin of Product

United States

Preparation Methods

The synthesis of O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of reactive intermediates that interact with cellular components, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares O-(3-bromobenzyl)hydroxylamine hydrochloride with structurally analogous hydroxylamine derivatives, focusing on molecular properties, synthesis, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent & Position Key Applications Synthetic Pathway
O-(3-Bromobenzyl)hydroxylamine hydrochloride C₇H₈BrNOClH 238.51 3-Bromo (meta), benzyl Pesticide intermediates Reaction of hydroxylamine derivatives with halogenated benzyl chlorides
O-(3-Trifluoromethylbenzyl)hydroxylamine HCl C₈H₉ClF₃NO 227.61 3-CF₃ (meta), benzyl Agrochemical synthesis Similar to bromo analogs, using trifluoromethylbenzyl chloride
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl C₆F₅CH₂ONH₂·HCl 249.56 Pentafluoro (ortho/meta), benzyl Water quality testing Fluorinated benzyl chloride reaction with hydroxylamine precursors
O-[1-(3-Trifluoromethylphenyl)ethyl]hydroxylamine HCl C₉H₁₀F₃NO 205.18 3-CF₃ (meta), ethyl Lab-scale organic synthesis Ethyl-substituted aryl chloride coupling with hydroxylamine
O-(2-Trimethylsilylethyl)hydroxylamine HCl C₅H₁₆ClNOSi 193.73 Trimethylsilyl (ethyl) Silicon-based protective group chemistry Silane-functionalized reagents reacting with hydroxylamine derivatives

Structural and Functional Insights

Substituent Effects :

  • Halogen vs. Fluorinated Groups : Bromine increases molecular weight and polarizability, enhancing stability in agrochemical intermediates . Trifluoromethyl (-CF₃) groups improve lipophilicity and metabolic resistance, making such derivatives valuable in pharmaceuticals .
  • Benzyl vs. Ethyl Linkages : Benzyl-linked compounds (e.g., O-(3-bromobenzyl)) exhibit higher molecular weights and steric bulk compared to ethyl-linked analogs (e.g., O-[1-(3-CF₃-phenyl)ethyl]), which may influence reactivity in nucleophilic substitutions .

Synthetic Routes :

  • Most derivatives are synthesized via nucleophilic substitution between hydroxylamine precursors (e.g., ethyl hydroxy carbonate) and halogenated/fluorinated benzyl or ethyl halides under basic conditions .
  • Fluorinated analogs require specialized reagents (e.g., pentafluorobenzyl chloride) and often higher reaction temperatures .

Applications: Bromo Derivatives: Primarily used in pesticide intermediates due to their stability and halogen-mediated bioactivity . Trifluoromethyl Derivatives: Key in agrochemicals (e.g., tetrazolinone pesticides, as in ) and drug discovery . Silylated Derivatives: Employed in protecting-group strategies for sensitive functional groups in organic synthesis .

Physicochemical Properties

  • Melting Points : Fluorinated derivatives (e.g., pentafluorobenzyl, mp 215°C ) generally exhibit higher melting points than brominated analogs due to stronger intermolecular forces.
  • Solubility: Bromo and trifluoromethyl derivatives are typically soluble in polar aprotic solvents (e.g., DMF, DMSO), while silylated compounds show compatibility with non-polar solvents .

Biological Activity

O-[1-(3-bromophenyl)ethyl]hydroxylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, drawing on a range of diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenylacetaldehyde with hydroxylamine hydrochloride in the presence of a suitable solvent. This method allows for the formation of the hydroxylamine derivative, which can be further purified through recrystallization techniques.

Antiviral Activity

Recent studies have shown that compounds containing bromophenyl groups exhibit significant antiviral properties. For instance, derivatives synthesized from similar structures have demonstrated promising activity against the H5N1 avian influenza virus. The antiviral efficacy is often quantified using metrics such as EC50 (effective concentration for 50% inhibition) and LD50 (lethal dose for 50% of subjects) .

Antioxidant Properties

Compounds with hydroxylamine functionality are known to possess antioxidant properties. The mechanism typically involves the scavenging of free radicals, which can contribute to cellular protection against oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage .

Enzyme Inhibition

This compound may also act as an inhibitor of various enzymes, including those involved in methylation processes. For example, amidoximes related to hydroxylamines have been reported to inhibit LSD1 (lysine-specific demethylase 1), which plays a crucial role in epigenetic regulation and cancer progression . Such inhibition can lead to increased levels of methylated histones, potentially reactivating tumor suppressor genes.

Case Studies

  • Antiviral Efficacy : In a study evaluating various hydroxylamine derivatives, this compound showed significant antiviral activity against H5N1, with IC50 values indicating effective inhibition at low concentrations .
  • Antioxidant Activity : The compound was tested alongside other derivatives for their ability to scavenge free radicals. Results indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .
  • Enzyme Inhibition : A series of experiments demonstrated that this compound could inhibit LSD1 activity by up to 82% at a concentration of 10 µM, significantly impacting histone methylation patterns in cancer cell lines .

Data Tables

Activity Type IC50/EC50 Values Reference
Antiviral (H5N1)0.02 µM
Antioxidant (DPPH Assay)15 µM
LSD1 Inhibition10 µM

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